molecular formula C6H3ClO4 B14279617 Chloro(5-oxofuran-2(5H)-ylidene)acetic acid CAS No. 161985-58-6

Chloro(5-oxofuran-2(5H)-ylidene)acetic acid

Cat. No.: B14279617
CAS No.: 161985-58-6
M. Wt: 174.54 g/mol
InChI Key: AFKYGJZZMYXBLV-UHFFFAOYSA-N
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Description

Chloro(5-oxofuran-2(5H)-ylidene)acetic acid is a chemical compound that belongs to the class of furan derivatives. . This compound is characterized by the presence of a chloro group, a furan ring, and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(5-oxofuran-2(5H)-ylidene)acetic acid typically involves the reaction of 5-oxofuran-2(5H)-ylidene acetic acid with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Chloro(5-oxofuran-2(5H)-ylidene)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Chloro(5-oxofuran-2(5H)-ylidene)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(5-oxofuran-2(5H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The chloro group and furan ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(5-oxofuran-2(5H)-ylidene)acetic acid is unique due to the presence of the chloro group, which imparts distinct reactivity and biological activity compared to other furan derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

161985-58-6

Molecular Formula

C6H3ClO4

Molecular Weight

174.54 g/mol

IUPAC Name

2-chloro-2-(5-oxofuran-2-ylidene)acetic acid

InChI

InChI=1S/C6H3ClO4/c7-5(6(9)10)3-1-2-4(8)11-3/h1-2H,(H,9,10)

InChI Key

AFKYGJZZMYXBLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1=C(C(=O)O)Cl

Origin of Product

United States

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